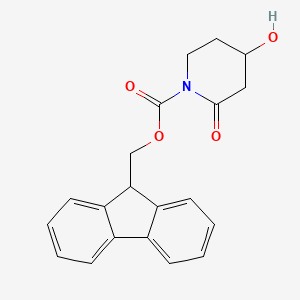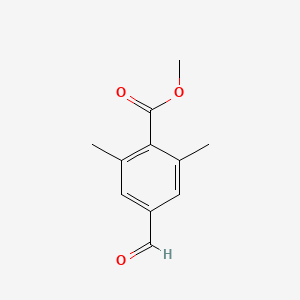
Methyl 4-formyl-2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 4-position and two methyl groups at the 2- and 6-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), often in the presence of catalysts or under controlled temperatures.
Major Products Formed
Oxidation: Methyl 4-carboxy-2,6-dimethylbenzoate.
Reduction: Methyl 4-hydroxymethyl-2,6-dimethylbenzoate.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 4-formyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-formyl-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions and overall stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar in structure but with hydroxyl groups instead of a formyl group.
Methyl 4-hydroxy-2,6-dimethylbenzoate: Contains a hydroxyl group at the 4-position instead of a formyl group.
Methyl 4-methoxy-2,6-dimethylbenzoate: Features a methoxy group at the 4-position instead of a formyl group.
Uniqueness
The formyl group can undergo specific reactions, such as nucleophilic addition, that are not possible with hydroxyl or methoxy groups .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 4-formyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-6H,1-3H3 |
Clé InChI |
YDEBOIHJQFXXBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


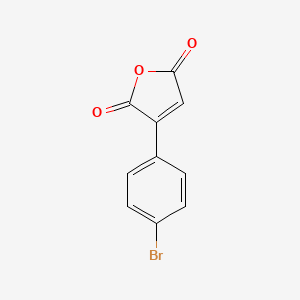
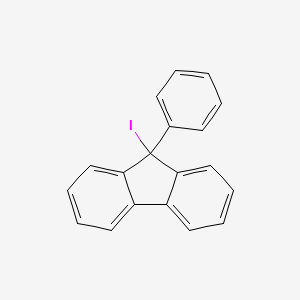
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
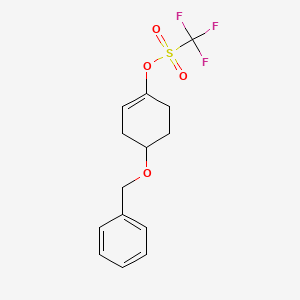
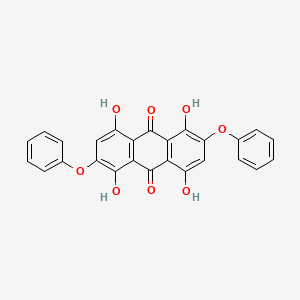
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
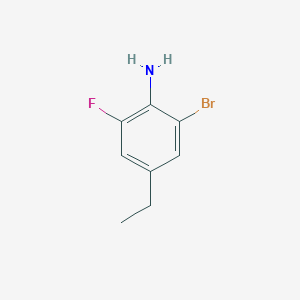
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
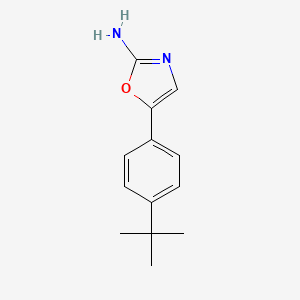

![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
